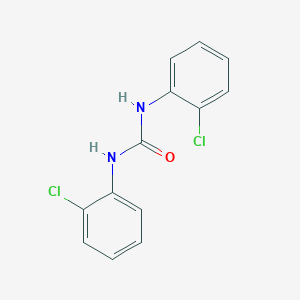
1,3-Bis(2-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-chlorophenyl)urea is a useful research compound. Its molecular formula is C13H10Cl2N2O and its molecular weight is 281.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176731. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
In organic synthesis, 1,3-bis(2-chlorophenyl)urea serves as a versatile building block for the creation of more complex molecules. It can undergo various transformations, including hydrogenation and substitution reactions. For example, recent studies have demonstrated its effectiveness as a substrate for selective hydrogenation processes. The compound can be converted into formamides under specific catalytic conditions, showcasing its utility in synthesizing nitrogen-containing compounds .
Medicinal Chemistry
The medicinal chemistry applications of this compound are significant. It has been investigated for its potential anticancer properties. For instance, derivatives of this compound have shown promise as urease inhibitors, which are important in treating conditions such as peptic ulcers and kidney stones . The mechanism involves inhibiting the urease enzyme, thereby reducing ammonia production and associated toxicity.
Case Study: Urease Inhibition
A study synthesized various thiourea hybrids that included this compound derivatives and evaluated their urease inhibitory activity. Results indicated that these compounds demonstrated considerable efficacy compared to standard urease inhibitors like thiourea . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings could enhance inhibitory potency.
Catalytic Applications
The compound has also been utilized in catalytic applications, particularly in hydrogenation reactions. Research indicates that this compound can be effectively hydrogenated to yield formamides using various metal catalysts under optimized conditions . The selectivity of these reactions can be tuned by modifying reaction parameters such as temperature and catalyst composition.
Table: Summary of Catalytic Studies
| Catalyst Type | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Ir-based catalyst | H₂ pressure: 30 bar | 94 | High |
| Ru-based catalyst | Temperature: 180 °C | 90 | Moderate |
| PPh₃-Ru(CO)(H)₂ | Reaction time: 24 hours | 85 | High |
Environmental Applications
Beyond medicinal chemistry and organic synthesis, there is emerging interest in the environmental applications of compounds like this compound. Its derivatives have been explored for their potential use in developing antimicrobial agents due to their structural similarities with known antimicrobial compounds . This highlights the versatility of the compound across different fields of research.
特性
CAS番号 |
13208-19-0 |
|---|---|
分子式 |
C13H10Cl2N2O |
分子量 |
281.13 g/mol |
IUPAC名 |
1,3-bis(2-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |
InChIキー |
FUXMTFVWDZUSSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
Key on ui other cas no. |
13208-19-0 |
ピクトグラム |
Irritant; Environmental Hazard |
溶解性 |
0.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















